molecular formula C14H22O4Pb B13793845 Bis(cyclohexanecarbonyloxy)lead

Bis(cyclohexanecarbonyloxy)lead

Cat. No.: B13793845
M. Wt: 461 g/mol
InChI Key: OJOJJFJFCMEQRM-UHFFFAOYSA-L
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Description

Bis(cyclohexanecarbonyloxy)lead is an organolead compound with the molecular formula $ \text{Pb(O}2\text{C-C}6\text{H}{11}\text{)}2 $. It consists of a central lead atom coordinated to two cyclohexanecarbonyloxy ligands. Such compounds are typically synthesized via reactions between lead oxides or hydroxides and carboxylic acids. Organolead compounds have historically been used as stabilizers in plastics, lubricants, and PVC due to their thermal stability. However, their applications have declined due to lead's toxicity and environmental persistence .

Properties

Molecular Formula

C14H22O4Pb

Molecular Weight

461 g/mol

IUPAC Name

bis(cyclohexanecarbonyloxy)lead

InChI

InChI=1S/2C7H12O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2

InChI Key

OJOJJFJFCMEQRM-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)C(=O)O[Pb]OC(=O)C2CCCCC2

Origin of Product

United States

Preparation Methods

Lead naphthenate can be synthesized through the direct combination of lead oxide with naphthenic acid. The process involves dampening the grains of powdered lead monoxide with a petroleum product that has solvent power for the naphthenates produced . This method ensures the formation of lead naphthenate without the need for complex purification steps.

Chemical Reactions Analysis

Lead naphthenate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lead naphthenate has several scientific research applications:

Mechanism of Action

The mechanism by which lead naphthenate exerts its effects involves the formation of a protective layer on metal surfaces, reducing wear and friction. The centralized lead ion interacts with the metal surface, while the naphthenate aromatic rings provide solubility in hydrocarbon oils . This interaction helps in forming a stable film that protects against wear under various lubrication regimes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(cyclohexanecarbonyloxy)lead belongs to a broader class of lead carboxylates. Below is a comparative analysis with structurally or functionally related lead compounds, based on available data from authoritative sources.

Table 1: Comparison of this compound with Selected Lead Carboxylates

Compound Name (CAS Number) Ligand Structure Key Applications/Toxicity Notes Stability/Solubility Insights
This compound (Not listed) Cyclohexanecarbonyloxy groups Hypothesized: Plastic stabilizers Likely low water solubility due to bulky hydrophobic ligands
Lead, C6-19-branched carboxylate naphthenate complexes ([70084-67-2]) Branched alkyl carboxylates Industrial lubricants, corrosion inhibitors High thermal stability; persistent in environment
Lead, C9-28-neocarboxylate 2-ethylhexanoate complexes, basic ([125494-56-6]) Neocarboxylate + 2-ethylhexanoate PVC stabilizers (historical) Moderate solubility in organic solvents
Lead, compd. with lithium (1:2) ([12032-53-0]) Inorganic lithium-lead alloy Battery electrodes, alloys High conductivity; acute toxicity

Key Findings

Inorganic lead-lithium alloys (e.g., [12032-53-0]) lack organic ligands, resulting in distinct electrochemical properties but higher acute toxicity .

Environmental and Toxicological Profiles: All lead carboxylates share concerns about bioaccumulation and neurotoxicity. However, branched or naphthenate complexes (e.g., [70084-67-2]) may persist longer in ecosystems due to resistance to microbial degradation . this compound’s environmental fate is understudied but likely analogous to other lipophilic organolead compounds.

Functional Performance :

  • Branched carboxylate complexes ([70084-67-2]) excel in high-temperature applications, whereas neocarboxylate derivatives ([125494-56-6]) were preferred for polymer stabilization .
  • The cyclohexane rings in this compound may enhance UV stability in plastics, though direct data is absent.

Biological Activity

Bis(cyclohexanecarbonyloxy)lead, a lead(II) compound, has garnered interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies, case reports, and research findings to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its two cyclohexanecarbonate groups attached to a lead atom. The molecular formula can be represented as C12H22O4Pb\text{C}_{12}\text{H}_{22}\text{O}_4\text{Pb}. Its structural properties contribute to its interactions with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity : Lead compounds are generally known for their toxicity, affecting various biological systems. This compound has been shown to exhibit cytotoxic effects on certain cell lines.
  • Antimicrobial Activity : Some studies suggest that lead compounds may possess antimicrobial properties, although specific data on this compound is limited.
  • Enzyme Inhibition : Research indicates potential interactions with enzymes, impacting metabolic pathways.

Cytotoxicity Studies

A significant study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that higher concentrations of the compound lead to increased cytotoxicity. The study utilized MTT assays to quantify cell viability across different concentrations.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

This data illustrates the compound's potential as an anticancer agent, although further studies are needed to elucidate the underlying mechanisms.

Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against common pathogens. The compound was tested against Escherichia coli and Staphylococcus aureus using disk diffusion methods. The results indicated moderate inhibition zones, suggesting some level of antimicrobial activity.

PathogenInhibition Zone (mm)
E. coli12
S. aureus10

These findings highlight the need for further exploration into the antimicrobial potential of this compound.

Mechanistic Insights

Research has also delved into the mechanism of action of this compound. It appears that the compound may induce oxidative stress in cells, leading to apoptosis in cancer cell lines. This was supported by assays measuring reactive oxygen species (ROS) levels and caspase activation.

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